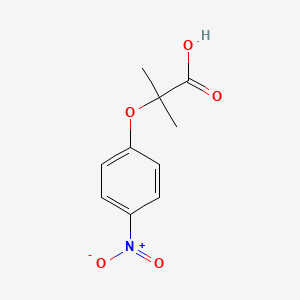

2-Methyl-2-(4-nitrophenoxy)propanoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-2-(4-nitrophenoxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-10(2,9(12)13)16-8-5-3-7(4-6-8)11(14)15/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQMZVWPCVHENS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938498 |

Source

|

| Record name | 2-Methyl-2-(4-nitrophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17431-97-9 |

Source

|

| Record name | 2-Methyl-2-(4-nitrophenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17431-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, 2-methyl-2-(p-nitrophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017431979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17431-97-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-2-(4-nitrophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-2-(4-nitrophenoxy)propanoic acid (CAS No. 17431-97-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-2-(4-nitrophenoxy)propanoic acid, a compound of significant interest in the field of metabolic disease research. Drawing from its structural similarity to the fibrate class of drugs, this molecule presents a compelling case for investigation as a potential therapeutic agent for dyslipidemia. This document delves into its chemical identity, synthesis, physicochemical properties, and its putative mechanism of action, offering a foundational resource for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

2-Methyl-2-(4-nitrophenoxy)propanoic acid is a derivative of propanoic acid characterized by a 4-nitrophenoxy substituent at the C2 position, which also bears two methyl groups. This structural arrangement, particularly the phenoxyisobutyric acid core, positions it as a bioisostere of clofibric acid, a well-known hypolipidemic agent.[1] The introduction of a nitro group in the para position of the phenyl ring is a key modification influencing its electronic properties and potential biological activity.

Table 1: Chemical Identifiers and Key Properties

| Property | Value | Source |

| CAS Number | 17431-97-9 | BLDpharm, Hit2Lead |

| Molecular Formula | C₁₀H₁₁NO₅ | [1] |

| Molecular Weight | 225.20 g/mol | [1][2] |

| IUPAC Name | 2-Methyl-2-(4-nitrophenoxy)propanoic acid | N/A |

| Melting Point | 396 K (123 °C) | [1] |

| Appearance | Yellow solid | [1] |

| Crystal System | Monoclinic, C2/c | [1] |

While comprehensive spectral data is not widely published, the structural characterization has been confirmed through single-crystal X-ray diffraction.[1]

Synthesis and Purification

The synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic acid is a two-step process commencing with a Williamson ether synthesis, followed by ester hydrolysis.[1][3][4] This well-established synthetic route offers a reliable method for laboratory-scale production.

Experimental Protocol: Synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic acid

Part 1: Synthesis of Ethyl 2-Methyl-2-(4-nitrophenoxy)propionate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-nitrophenol (1.0 eq), and anhydrous potassium carbonate (2.0 eq) in butan-2-one or acetonitrile.

-

Addition of Reagent: Stir the mixture at reflux for 2 hours. Subsequently, add ethyl 2-bromo-2-methylpropionate (1.5 eq) dropwise to the reaction mixture.

-

Reaction Progression: Maintain the reaction at reflux temperature for an extended period (e.g., 92 hours), monitoring the progress by thin-layer chromatography (TLC).[5] Additional portions of potassium carbonate and ethyl 2-bromo-2-methylpropionate may be required to drive the reaction to completion.[5]

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: The crude product, an oily residue, can be purified by distillation under high vacuum (155.5°-156° C./0.05 mm Hg) to yield pure ethyl 2-methyl-2-(4-nitrophenoxy)propionate as a yellow oil.[5]

Part 2: Hydrolysis to 2-Methyl-2-(4-nitrophenoxy)propanoic acid

-

Hydrolysis: Dissolve the purified ethyl ester from Part 1 in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water. Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir the mixture at room temperature for several hours (e.g., 3 hours).[1]

-

Acidification: Upon completion of the hydrolysis (monitored by TLC), acidify the reaction mixture with a 10% hydrochloric acid (HCl) solution to protonate the carboxylate.

-

Extraction: Remove the organic solvents under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate.[1]

-

Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the final product, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, as a yellow solid.[1] The solid can be further purified by recrystallization.

Caption: The putative PPARα signaling pathway for 2-Methyl-2-(4-nitrophenoxy)propanoic acid.

While direct binding and activation of PPARα by 2-Methyl-2-(4-nitrophenoxy)propanoic acid have not been explicitly demonstrated in publicly available literature, its structural analogy to known PPARα agonists makes this a highly probable mechanism of action. Further in vitro binding assays and reporter gene assays are warranted to confirm this hypothesis.

Safety and Toxicology

Table 2: Anticipated GHS Hazard Classifications

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Disclaimer: This information is based on a related compound and should be used for preliminary guidance only. A full safety assessment should be conducted before handling 2-Methyl-2-(4-nitrophenoxy)propanoic acid.

Handling and Storage Recommendations:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. A recommended storage temperature is 2-8°C. [2]

Future Directions and Applications

2-Methyl-2-(4-nitrophenoxy)propanoic acid represents a promising scaffold for the development of novel hypolipidemic agents. Future research should focus on:

-

Pharmacological Characterization: In-depth studies to confirm its binding affinity and activation potency for PPARα.

-

In Vivo Efficacy: Evaluation of its lipid-lowering effects in animal models of dyslipidemia.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.

-

Toxicological Profiling: Comprehensive safety and toxicity studies to determine its therapeutic window.

The exploration of this and related compounds could lead to the discovery of new therapeutic options for the management of metabolic disorders, which are a growing global health concern.

References

-

Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. [Link]

-

Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. PubMed. [Link]

-

Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. SciSpace. [Link]

-

PubChem. (n.d.). 2-Methyl-2-[4-(naphthalen-1-yl)phenoxy]propanoic acid. PubChem. Retrieved from [Link]

-

ResearchGate. (2025). Covalent peroxisome proliferator-activated receptorγ binding by nitro-fatty acids: Endogenous ligands act as selective modulators. ResearchGate. Retrieved from [Link]

-

RayBiotech. (n.d.). Human PPAR-alpha Transcription Factor Activity Assay Kit. RayBiotech. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-2-(4-nitrophenyl)propanoic acid. PubChem. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds. MDPI. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-methyl-2-(4-nitrophenoxy)-propionate. PrepChem.com. Retrieved from [Link]

- Google Patents. (n.d.). US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Google Patents.

-

ScienceDirect. (2024). RIFM fragrance ingredient safety assessment, 2-methyl-4-phenyl-2-butyl isobutyrate, CAS registry number 10031-71-7. ScienceDirect. Retrieved from [Link]

-

Biocompare. (n.d.). PPAR ALPHA ELISA Kits. Biocompare. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methyl-2-(4-methylphenoxy)propanoic acid. SpectraBase. Retrieved from [Link]

-

PubMed. (n.d.). Peroxisome proliferator-activated receptor (PPAR)-alpha: a pharmacological target with a promising future. PubMed. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. Retrieved from [Link]

-

NIST WebBook. (n.d.). Propanoic acid, 2-methyl-, 2-methylpropyl ester. NIST WebBook. Retrieved from [Link]

Sources

A Technical Guide to the Chemical Properties of 2-Methyl-2-(4-nitrophenoxy)propanoic acid

Introduction

2-Methyl-2-(4-nitrophenoxy)propanoic acid is a synthetic carboxylic acid derivative belonging to the phenoxyalkanoic acid class of compounds. Its structural architecture, featuring a 4-nitrophenoxy moiety linked to an isobutyric acid core, makes it a subject of significant interest in medicinal chemistry. This compound is a notable bioisostere of clofibric acid, a well-known lipid-lowering agent.

The primary driver for research into this molecule is its potential as an antidyslipidemic agent, designed to modulate lipid profiles.[1][2][3] The fibrate class of drugs, to which this compound is related, are established therapeutic agents used to treat dyslipidemia, a condition implicated in heart disease and diabetic complications.[1] This guide provides an in-depth analysis of its chemical properties, synthesis, and characterization, offering a crucial resource for researchers in drug discovery and development.

Molecular Structure and Identification

The fundamental identity of a compound is rooted in its structure and core identifiers.

Chemical Structure

The molecule consists of a central quaternary carbon atom bonded to two methyl groups, a carboxylic acid group, and an ether oxygen, which in turn connects to a para-substituted nitrophenyl ring.

Caption: Chemical structure of 2-Methyl-2-(4-nitrophenoxy)propanoic acid.

Compound Identifiers

A summary of the key identifiers for this compound is provided below for unambiguous reference.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-Methyl-2-(4-nitrophenoxy)propanoic acid | [4][5] |

| CAS Number | 17431-97-9 | [4][5][6][] |

| Molecular Formula | C₁₀H₁₁NO₅ | [1][5][6] |

| Molecular Weight | 225.20 g/mol | [1][5][6] |

| SMILES | CC(C)(OC1=CC=C([O-])C=C1)C(O)=O | [5][6] |

Physicochemical and Crystallographic Properties

The physical state and solid-state structure are critical parameters for handling, formulation, and understanding the intermolecular interactions of a compound.

Physical Properties

The compound presents as a solid at room temperature with the following observed properties.

| Property | Value | Notes | Source(s) |

| Appearance | Yellow solid; forms colorless prisms | The yellow color is typical for nitrophenyl compounds. | [2] |

| Melting Point | 396 K (123 °C) | Sharp melting point indicative of high purity. | [1][2] |

| Solubility | Soluble in dichloromethane, chloroform. | Extraction and crystallization solvents. | [2] |

Crystallographic Data

Single-crystal X-ray diffraction analysis has provided a detailed view of the solid-state structure. The compound crystallizes in a monoclinic system, and its packing is heavily influenced by hydrogen bonding and π-π interactions.[1][2][3] Molecules form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups.[1][2][3] These dimers are further connected into chains by weak C-H···O interactions.[1][3] The crystal packing is also stabilized by offset π-π stacking between the nitrophenyl rings of adjacent molecules, with a centroid-centroid distance of 3.8643 Å.[1][3]

| Crystallographic Parameter | Value | Source(s) |

| Crystal System | Monoclinic | [1][2] |

| Space Group | C2/c | [1][2] |

| Unit Cell Dimensions | a = 21.296 Å, b = 7.0348 Å, c = 14.518 Å | [1][2] |

| β = 93.794° | [1][2] | |

| Volume (V) | 2170.2 ų | [1][2] |

| Z (Molecules/Unit Cell) | 8 | [1][2] |

Synthesis and Purification

The synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic acid is efficiently achieved through a two-step process, beginning with a nucleophilic substitution to form the characteristic ether linkage, followed by hydrolysis.

Synthetic Strategy

The primary synthetic route is a sequential Williamson ether synthesis followed by saponification (ester hydrolysis). This approach is logical and high-yielding. The phenolic proton of 4-nitrophenol is acidic and easily removed by a mild base, creating a potent phenoxide nucleophile. This nucleophile then displaces the bromide from ethyl 2-bromo-2-methylpropionate. The resulting ester is a stable intermediate that can be readily purified before being hydrolyzed to the final carboxylic acid product.

Caption: Overall synthetic workflow for the target compound.

Detailed Experimental Protocol

The following protocol is adapted from published literature and provides a reliable method for laboratory-scale synthesis.[2]

Step 1: Synthesis of Ethyl 2-Methyl-2-(4-nitrophenoxy)propanoate

-

To a round-bottom flask, add 4-nitrophenol (1.0 g, 7.19 mmol) and anhydrous potassium carbonate (K₂CO₃) (1.99 g, 14.38 mmol) to acetonitrile (50 mL).

-

Stir the mixture vigorously. Add ethyl 2-bromo-2-methylpropionate (1.68 g, 8.63 mmol) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into cold water (100 mL).

-

An oily product will separate. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl ester intermediate as an oil. This intermediate is often used in the next step without further purification.

Step 2: Hydrolysis to 2-Methyl-2-(4-nitrophenoxy)propanoic acid

-

Dissolve the crude ethyl ester from Step 1 in a 3:2:1 mixture of tetrahydrofuran (THF), methanol (MeOH), and water (H₂O).

-

Add lithium hydroxide (LiOH) (5 equivalents) to the solution.

-

Stir the mixture at room temperature for 3 hours, or until TLC indicates complete consumption of the starting ester.

-

Carefully add 10% hydrochloric acid (HCl) solution until the pH is acidic (pH ~2-3), which will precipitate the product.

-

Remove the majority of the organic solvents (THF, MeOH) via rotary evaporation.

-

Extract the remaining aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

The resulting product is a yellow solid. Recrystallization from a suitable solvent system (e.g., chloroform) can be performed to obtain high-purity, crystalline material.[2]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While specific spectral data for this exact molecule is not widely published, its features can be reliably predicted based on its functional groups and the analysis of closely related structures.

Predicted ¹H NMR Spectroscopy

-

Aromatic Protons: Two sets of doublets are expected in the aromatic region (~7.0-8.5 ppm). The two protons ortho to the nitro group will be the most downfield (deshielded) due to the strong electron-withdrawing nature of NO₂. The two protons ortho to the ether oxygen will be slightly more upfield. This will present as a classic AA'BB' splitting pattern.

-

Methyl Protons: A single, sharp peak is expected around ~1.6 ppm, integrating to 6 hydrogens, as the two methyl groups are chemically equivalent.

-

Carboxylic Acid Proton: A very broad singlet will appear far downfield, typically >10 ppm, due to the acidic nature of the proton. Its broadness is a result of hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expected to resonate in the ~175-185 ppm region.

-

Aromatic Carbons: Four distinct signals are predicted for the aromatic ring. The carbon bearing the nitro group (ipso-C-NO₂) will be significantly downfield, while the carbon attached to the ether oxygen (ipso-C-O) will also be downfield (~160 ppm). The other two aromatic carbons will appear in the typical ~115-130 ppm range.

-

Quaternary Carbons: The quaternary carbon of the isobutyrate moiety, bonded to the ether oxygen, will be found around ~80 ppm.

-

Methyl Carbons (CH₃): A single signal for the two equivalent methyl carbons is expected in the aliphatic region, around ~25 ppm.

Predicted Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from ~3300 cm⁻¹ to ~2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

C-H Stretch (Alkyl): Absorptions just below 3000 cm⁻¹ corresponding to the methyl C-H bonds.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak between ~1700 cm⁻¹ and ~1725 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong, characteristic peaks: an asymmetric stretch around ~1520 cm⁻¹ and a symmetric stretch around ~1350 cm⁻¹.

-

C-O Stretch (Ether & Acid): Strong absorptions in the fingerprint region, ~1250-1050 cm⁻¹, corresponding to the aryl-ether and acid C-O bonds.

Conclusion

2-Methyl-2-(4-nitrophenoxy)propanoic acid is a well-defined molecule with significant potential in the field of medicinal chemistry. Its synthesis is straightforward, relying on robust and well-understood organic reactions. The compound's solid-state structure is elegantly organized by a network of hydrogen bonds and π-π stacking interactions, which are crucial for its physical properties. As a bioisostere of the fibrate class of drugs, it represents a valuable scaffold for the development of new therapeutic agents for treating dyslipidemia and related metabolic disorders. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, characterize, and further investigate this promising compound.

References

-

Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. [Link]

-

Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). Supporting information for 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261. [Link]

-

Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. PubMed, PMID: 21581242. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog. Retrieved January 26, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Methyl-2-(4-methylphenoxy)propanoic acid. Retrieved January 26, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Retrieved January 26, 2026, from [Link]

-

NIST. (n.d.). Propanoic acid, 2-methyl-, 2-methylpropyl ester. In NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropanoic acid. Retrieved January 26, 2026, from [Link]

-

NIST. (n.d.). Propanoic acid, 2-methyl-. In NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]

Sources

- 1. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-methyl-2-(4-nitrophenoxy)propanoic acid | 17431-97-9 [sigmaaldrich.com]

- 5. EnamineStore [enaminestore.com]

- 6. 17431-97-9|2-Methyl-2-(4-nitrophenoxy)propanoic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 2-Methyl-2-(4-nitrophenoxy)propanoic Acid: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-Methyl-2-(4-nitrophenoxy)propanoic acid, a synthetic carboxylic acid with potential applications in drug discovery, particularly in the area of metabolic disorders. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural characterization, and the scientific rationale behind its design as a potential therapeutic agent.

Introduction: The Scientific Rationale and Discovery

2-Methyl-2-(4-nitrophenoxy)propanoic acid, with the chemical formula C₁₀H₁₁NO₅, emerged from the continued scientific interest in the fibric acid pharmacophore.[1][2][3] Fibrates are a class of drugs that have been used for decades to treat dyslipidemia, a condition characterized by abnormal levels of lipids (fats) in the blood, such as high cholesterol and triglycerides.[4] The initial discovery that ethyl chlorophenoxyisobutyrate possessed hypolipidemic properties spurred extensive research into related structures.[1][5]

The title compound was synthesized as a bioisostere of clofibric acid, a well-known fibrate.[1] In drug design, bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic properties, or reducing its toxicity. In this case, the chlorine atom in clofibric acid is replaced by a nitro group. The synthesis and crystallographic characterization of 2-Methyl-2-(4-nitrophenoxy)propanoic acid were first reported by Navarrete-Vázquez, G., et al. in 2008, with the primary goal of investigating its potential as an antidyslipidemic agent.[1][2][3]

Synthesis and Mechanism

The synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic acid is achieved through a two-step process that begins with a Williamson ether synthesis, followed by the hydrolysis of the resulting ester.[1][2][3] This classical and reliable method in organic chemistry allows for the efficient formation of the ether linkage, which is central to the structure of this compound.

Step 1: Williamson Ether Synthesis

The first step involves the reaction of 4-nitrophenol with ethyl 2-bromo-2-methylpropionate.[1][2] This is a nucleophilic substitution reaction (S_N2) where the phenoxide ion, generated in situ from 4-nitrophenol in the presence of a base, acts as a nucleophile and attacks the electrophilic carbon atom of ethyl 2-bromo-2-methylpropionate, displacing the bromide ion.[6] Potassium carbonate is a commonly used base for this transformation as it is strong enough to deprotonate the phenol but mild enough to avoid unwanted side reactions.

Caption: Step 1: Williamson Ether Synthesis of the Intermediate Ester.

Step 2: Ester Hydrolysis

The second step is the hydrolysis of the ethyl ester intermediate to yield the final carboxylic acid.[1][2] This is typically achieved by treating the ester with a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixture of solvents like tetrahydrofuran (THF), methanol (MeOH), and water. The hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification with an acid, such as hydrochloric acid (HCl), protonates the carboxylate to give the final product, 2-Methyl-2-(4-nitrophenoxy)propanoic acid.

Caption: Step 2: Hydrolysis of the Ester to the Carboxylic Acid.

Detailed Experimental Protocol

The following protocol is based on the procedure described by Navarrete-Vázquez, G., et al. (2008).[1]

Step 1: Synthesis of Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate

-

To a solution of 4-nitrophenol (1.0 g, 7.19 mmol) in acetonitrile, add potassium carbonate (1.99 g, 14.38 mmol).

-

To this mixture, add ethyl 2-bromo-2-methylpropionate (1.12 mL, 7.19 mmol) dropwise.

-

Stir the reaction mixture and heat under reflux for 8 hours.

-

After cooling to room temperature, pour the mixture into cold water.

-

The resulting oil is the crude ethyl 2-methyl-2-(4-nitrophenoxy)propanoate.

Step 2: Synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic acid

-

Treat the crude oil from Step 1 with a 3:2:1 mixture of THF/MeOH/H₂O.

-

Add lithium hydroxide (LiOH) (5 equivalents) to the mixture.

-

Stir the mixture at room temperature for 3 hours.

-

Acidify the reaction mixture with a 10% HCl solution.

-

Remove most of the organic solvents under reduced pressure.

-

Extract the partly solid residue with dichloromethane (CH₂Cl₂) (3 x 30 mL).

-

Dry the combined organic extracts with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a yellow solid.

-

The solid can be further purified by recrystallization from chloroform to obtain single crystals.

Structural Characterization and Physicochemical Properties

A thorough characterization of a synthesized compound is crucial for confirming its identity, purity, and for understanding its chemical behavior.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₅ | [1][2] |

| Molecular Weight | 225.20 g/mol | [1][2] |

| Appearance | Yellow solid | [1] |

| Melting Point | 123 °C (396 K) | [1] |

| CAS Number | 943-45-3 | [7] |

Crystallographic Data

Single-crystal X-ray diffraction analysis has provided detailed information about the three-dimensional structure of 2-Methyl-2-(4-nitrophenoxy)propanoic acid.[1] The compound crystallizes in the monoclinic space group C2/c. In the crystal, molecules are linked into centrosymmetric dimers by intermolecular O—H···O hydrogen bonds, and these dimers are further connected into chains by weak C—H···O interactions.[1][2] The crystal packing is also stabilized by offset π–π interactions between adjacent benzene rings.[1][2]

Spectroscopic Data (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The aromatic protons on the nitro-substituted ring would likely appear as two doublets in the downfield region (around 7.0-8.5 ppm). The six equivalent protons of the two methyl groups would appear as a sharp singlet further upfield (around 1.5-2.0 ppm). The carboxylic acid proton would be a broad singlet at a very downfield chemical shift (typically >10 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show signals for all ten carbon atoms in the molecule, with their chemical shifts being indicative of their electronic environment. One would expect to see signals for the quaternary carbons (the one bearing the methyl groups and the one attached to the ether oxygen), the aromatic carbons (with the carbon attached to the nitro group being the most downfield), the carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm range), and the methyl carbons (in the upfield region, around 20-30 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A broad O-H stretch from the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. A strong C=O stretch from the carbonyl group of the carboxylic acid should appear around 1700-1725 cm⁻¹. The C-O-C stretch of the ether linkage would likely be observed in the 1200-1300 cm⁻¹ region. Strong absorptions corresponding to the nitro group (N-O stretches) would be present around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (225.20 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group, the nitro group, and cleavage of the ether bond.

Biological Activity and Therapeutic Potential

The primary interest in 2-Methyl-2-(4-nitrophenoxy)propanoic acid lies in its potential as an antidyslipidemic agent.[1][2][3] This is based on its structural similarity to fibrates, which are known to modulate lipid metabolism primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[7]

Mechanism of Action of Fibrates

PPARα is a nuclear receptor that acts as a transcription factor. Upon activation by a ligand, such as a fibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to an increase in the transcription of genes involved in fatty acid transport and oxidation, and a decrease in the expression of genes involved in inflammation. The net effect is a reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol levels.

Caption: Simplified Mechanism of Action of Fibrates via PPARα Activation.

Potential of 2-Methyl-2-(4-nitrophenoxy)propanoic acid

While specific in-vitro or in-vivo studies on the antidyslipidemic activity of 2-Methyl-2-(4-nitrophenoxy)propanoic acid are not publicly available, its design as a clofibric acid analogue suggests that it is a candidate for PPARα activation.[1] The replacement of the chloro group with a nitro group can influence the electronic properties and binding affinity of the molecule to the PPARα ligand-binding pocket. Further research, including in-vitro binding assays and in-vivo studies in animal models of dyslipidemia, would be necessary to fully elucidate its pharmacological profile and therapeutic potential.

Conclusion

2-Methyl-2-(4-nitrophenoxy)propanoic acid is a rationally designed molecule with a clear synthetic pathway and a solid structural foundation. Its identity as a bioisostere of clofibric acid places it within the important class of fibrate-like compounds with potential for the treatment of metabolic disorders. While detailed biological activity and comprehensive spectroscopic data are yet to be widely published, this technical guide provides a thorough compilation of the currently available information. It is hoped that this guide will serve as a valuable resource for researchers in the field and stimulate further investigation into the therapeutic promise of this and related compounds.

References

-

Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. [Link]

-

Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. PubMed. [Link]

-

Navarrete-Vázquez, G., Villalobos-Molina, R., Estrada-Soto, S., Ortiz-Andrade, R., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o91. [Link]

- PubChem. (n.d.). 2-Methyl-2-(4-nitrophenyl)propanoic acid. National Center for Biotechnology Information.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. SciSpace. [Link]

-

Thorp, J. M., & Waring, W. S. (1962). Modification of metabolism and distribution of lipids by ethyl chlorophenoxyisobutyrate. Nature, 194, 948–949. [Link]

- Sigma-Aldrich. (n.d.). 2-(4-Nitrophenyl)propionic acid.

-

IUCr. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Retrieved from [Link]

- ChemicalBook. (n.d.). 2-METHYL-2-PHENOXY-PROPIONIC ACID.

-

Gotoh, Y., et al. (2012). Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes. Journal of Lipid Research, 53(1), 34-43. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Antidyslipidemic Properties of 2-Methyl-2-(4-nitrophenoxy)propanoic acid

A Framework for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Dyslipidemia, characterized by aberrant levels of circulating lipids, is a cornerstone of cardiovascular disease pathogenesis. The fibrate class of drugs has long been a therapeutic option, primarily through their action as peroxisome proliferator-activated receptor alpha (PPARα) agonists. This technical guide focuses on 2-Methyl-2-(4-nitrophenoxy)propanoic acid , a structural analog and bioisostere of clofibric acid, and lays out a comprehensive framework for its investigation as a potential novel antidyslipidemic agent.[1][2] While its activity is posited, a detailed characterization is lacking in current literature. This document provides the necessary theoretical background, synthesis protocols, and detailed, field-proven experimental methodologies for a thorough evaluation of its mechanism of action and in vivo efficacy. We present a roadmap for researchers to elucidate the therapeutic potential of this compound, from initial synthesis to preclinical assessment.

Introduction: The Rationale for Investigating 2-Methyl-2-(4-nitrophenoxy)propanoic acid

The global burden of atherosclerotic cardiovascular disease necessitates the continued development of effective lipid-modifying therapies. Fibrates address a specific niche in dyslipidemia management by primarily targeting elevated triglycerides and low high-density lipoprotein (HDL) cholesterol.[2] Their mechanism of action is centered on the activation of PPARα, a nuclear receptor that governs the transcription of numerous genes involved in lipid and lipoprotein metabolism.[3][4]

2-Methyl-2-(4-nitrophenoxy)propanoic acid is a compound of interest due to its structural similarity to established fibrates like clofibric acid.[2] The substitution of a nitro group for the chlorine atom presents an intriguing modification that warrants a full investigation of its antidyslipidemic properties.[2] This guide provides the scientific and methodological foundation for such an undertaking.

Synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic acid

The synthesis of the title compound is a two-step process involving a Williamson ether synthesis followed by ester hydrolysis.[1][2][5]

Step 1: Synthesis of Ethyl 2-Methyl-2-(4-nitrophenoxy)propionate

This initial step involves the reaction of 4-nitrophenol with ethyl 2-bromo-2-methylpropionate.[6]

-

Reaction:

-

A mixture of 4-nitrophenol (1 mol), anhydrous potassium carbonate (1.5 mol), and butan-2-one (1 liter) is stirred at reflux for 2 hours.

-

Ethyl 2-bromo-2-methylpropionate (1.5 mol) is then added, and the mixture is refluxed for an additional 92 hours.

-

To drive the reaction to completion, an additional 0.5 mol of potassium carbonate and 0.5 mol of ethyl 2-bromo-2-methylpropionate are added, followed by another 20 hours of reflux.

-

-

Work-up and Purification:

-

The reaction mixture is filtered, and the solvent is evaporated under vacuum.

-

The residue is dissolved in diethyl ether and extracted multiple times with 1 N aqueous sodium hydroxide solution.

-

The ethereal layer is washed until neutral, dried over anhydrous sodium sulfate, and evaporated to yield the crude product.

-

Purification by vacuum distillation yields pure ethyl 2-methyl-2-(4-nitrophenoxy)propionate.

-

Step 2: Hydrolysis to 2-Methyl-2-(4-nitrophenoxy)propanoic acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.[2]

-

Reaction:

-

The crude ethyl ester is treated with a mixture of tetrahydrofuran (THF), methanol (MeOH), and water (3:2:1 v/v/v).

-

An excess of lithium hydroxide (LiOH, 5 equivalents) is added, and the mixture is stirred at room temperature for 3 hours.

-

-

Work-up and Purification:

-

A 10% hydrochloric acid (HCl) solution is added to acidify the mixture.

-

The organic solvents are removed in vacuo.

-

The resulting residue can be further purified by recrystallization to obtain the final product.

-

Hypothesized Mechanism of Action: PPARα Agonism

Based on its structural similarity to the fibrate class of drugs, 2-Methyl-2-(4-nitrophenoxy)propanoic acid is hypothesized to exert its antidyslipidemic effects through the activation of PPARα.[2]

The PPARα Signaling Pathway

PPARα is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR).[7] This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[4] This binding modulates the transcription of genes involved in:

-

Fatty Acid Catabolism: Upregulation of genes for fatty acid uptake, mitochondrial β-oxidation, and ketogenesis.[4]

-

Lipoprotein Metabolism: Increased expression of lipoprotein lipase (LPL), which hydrolyzes triglycerides in very low-density lipoproteins (VLDL) and chylomicrons, and apolipoproteins A-I and A-II, key components of HDL.

-

Inflammation: PPARα activation can also exert anti-inflammatory effects.

The proposed mechanism of action is depicted in the following diagram:

In Vitro Evaluation Protocols

A series of in vitro assays are essential to confirm the hypothesized mechanism of action and to determine the potency and selectivity of the compound.

PPARα Activation Assay

This assay directly measures the ability of the compound to activate the PPARα receptor. A common method is a cell-based reporter gene assay.

-

Principle: Cells are co-transfected with an expression vector for human PPARα and a reporter plasmid containing a luciferase gene under the control of a PPRE. Activation of PPARα by the test compound drives the expression of luciferase, which can be quantified.

-

Protocol:

-

Cell Culture: Plate a suitable cell line (e.g., HEK293T or HepG2) in 96-well plates.

-

Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector.

-

Compound Treatment: After 24 hours, treat the cells with a range of concentrations of 2-Methyl-2-(4-nitrophenoxy)propanoic acid (e.g., 0.01 µM to 100 µM) and a known PPARα agonist (e.g., GW7647) as a positive control.

-

Incubation: Incubate for 18-24 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

-

-

Data Analysis: Plot the luciferase activity against the compound concentration to determine the EC50 value (the concentration at which 50% of the maximal response is achieved).

In Vitro Lipoprotein Metabolism Assay

This assay assesses the effect of the compound on lipoprotein metabolism in a relevant cell line, such as the human hepatoma cell line HepG2.

-

Principle: HepG2 cells are treated with the compound, and changes in the secretion of key apolipoproteins and lipids are measured.

-

Protocol:

-

Cell Culture: Culture HepG2 cells to near confluence in 6-well plates.

-

Compound Treatment: Treat the cells with the test compound at various concentrations for 48-72 hours.

-

Sample Collection: Collect the cell culture medium and cell lysates.

-

Biochemical Analysis:

-

-

Data Analysis: Compare the levels of apolipoproteins and lipids in treated cells to untreated controls.

In Vivo Efficacy Evaluation

Animal models are crucial for evaluating the antidyslipidemic efficacy and overall physiological effects of the compound.

High-Fat Diet-Induced Dyslipidemia Model in Rodents

This is a widely used and translationally relevant model.[10]

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are suitable models.[10][11]

-

Induction of Dyslipidemia:

-

Acclimatize the animals for one week with a standard chow diet.

-

Switch the animals to a high-fat diet (HFD) (e.g., 45-60% kcal from fat) for 8-12 weeks to induce dyslipidemia.

-

-

Experimental Design:

-

Group 1: Normal control (standard diet).

-

Group 2: HFD control (HFD + vehicle).

-

Group 3: Positive control (HFD + a known fibrate, e.g., fenofibrate).

-

Groups 4-6: Test groups (HFD + 2-Methyl-2-(4-nitrophenoxy)propanoic acid at low, medium, and high doses).

-

-

Dosing: Administer the compound or vehicle daily via oral gavage for 4-6 weeks.

-

Workflow Diagram:

Endpoint Analysis

At the end of the treatment period, the following parameters should be assessed:

-

Body and Organ Weights: Record the final body weight and the weights of the liver and adipose tissue.

-

Biochemical Analysis of Serum:

-

Collect blood via cardiac puncture after an overnight fast.

-

Separate serum and analyze for:

-

Total Cholesterol (TC)

-

Triglycerides (TG)

-

High-Density Lipoprotein Cholesterol (HDL-C)

-

Low-Density Lipoprotein Cholesterol (LDL-C) (calculated or measured)

-

-

Standard enzymatic colorimetric assay kits are suitable for these measurements.[12]

-

-

Histopathology of the Liver:

-

Fix a portion of the liver in 10% neutral buffered formalin.

-

Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Oil Red O to assess steatosis.

-

Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise manner to facilitate comparison between groups.

Table 1: Example In Vitro PPARα Activation Data

| Compound | EC50 (µM) | Max Activation (% of Control) |

| Positive Control (GW7647) | 0.05 | 100 |

| 2-Methyl-2-(4-nitrophenoxy)propanoic acid | TBD | TBD |

| TBD = To be determined |

Table 2: Example In Vivo Lipid Profile Data (mg/dL)

| Group | TC | TG | HDL-C | LDL-C |

| Normal Control | Value | Value | Value | Value |

| HFD Control | Value | Value | Value | Value |

| Positive Control | Value | Value | Value | Value |

| Test Compound (Low Dose) | Value | Value | Value | Value |

| Test Compound (Medium Dose) | Value | Value | Value | Value |

| Test Compound (High Dose) | Value | Value | Value | Value |

| Values to be presented as mean ± SEM |

Safety and Toxicological Considerations

Preliminary safety and toxicology information for 2-Methyl-2-(4-nitrophenyl)propanoic acid indicates that it may cause skin, eye, and respiratory irritation.[13] A comprehensive toxicological profile should be established, including acute and repeated-dose toxicity studies in rodents. The parent compound, propanoic acid, has moderate to low acute oral toxicity in animal models.[14] Standard safety protocols should be followed during handling and administration.[12]

Conclusion

2-Methyl-2-(4-nitrophenoxy)propanoic acid represents a promising candidate for a novel antidyslipidemic agent based on its structural relationship to the fibrate class of drugs. This technical guide provides a robust and comprehensive framework for its synthesis and preclinical evaluation. The detailed protocols for in vitro and in vivo studies will enable researchers to thoroughly characterize its mechanism of action, efficacy, and safety profile. The successful execution of these studies will be a critical step in determining the therapeutic potential of this compound for the management of dyslipidemia.

References

-

Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261. [Link]

-

Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. [Link]

-

Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Acta crystallographica. Section E, Structure reports online, 64(Pt 12), o2261. [Link]

-

Kersten, S. (2014). Integrated physiology and systems biology of PPARα. Molecular Metabolism, 3(4), 354-371. [Link]

-

Belayneh, Y. M., Birhanu, Z., Birru, E. M., & Getenet, G. (2019). Evaluation of in vivo antidiabetic, antidyslipidemic and in vitro antioxidant activities of hydromethanolic root extract of Datura stramonium L. (Solanaceae). Journal of experimental pharmacology, 11, 29–39. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 781898, 2-Methyl-2-(4-nitrophenyl)propanoic acid. [Link]

-

Wikipedia contributors. (2023, November 28). Peroxisome proliferator-activated receptor alpha. In Wikipedia, The Free Encyclopedia. [Link]

-

Rakhshandehroo, M., Knoch, B., Müller, M., & Kersten, S. (2010). Peroxisome proliferator-activated receptor alpha target genes. PPAR research, 2010, 612089. [Link]

-

Rani, P., & Kalaivani, M. (2022). Anti-hyperlipidemic activity screening on induced hyperlipidemia in rats, anti-microbial activity determination and phytochemical analysis of Morus Rubra (red mulberry) fresh fruits. MOJ Biorg Org Chem, 6(3), 64-70. [Link]

-

Rekha, M. S., & S. S., S. (2021). Selecting an Appropriate Animal Model for Dyslipidemia. Research Journal of Pharmacy and Technology, 14(12), 6549-6555. [Link]

-

Abdel-Zaher, A. O., Abdel-Hady, R. H., Mahmoud, M. M., & Farrag, M. M. (2011). Role of PPARα and its agonist in renal diseases. PPAR research, 2011, 138139. [Link]

-

Wilson, T. M., et al. (2005). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. Journal of medicinal chemistry, 48(12), 3981–3984. [Link]

-

Yetukuri, L., et al. (2007). Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia. Journal of lipid research, 48(11), 2364–2376. [Link]

-

Jialal, I., & Singh, G. (2023). Fibrate Medications. In StatPearls. StatPearls Publishing. [Link]

-

Iqbal, M. S., et al. (2018). Antihyperlipidemic studies of newly synthesized phenolic derivatives: in silico and in vivo approaches. Drug design, development and therapy, 12, 2231–2243. [Link]

-

Wolf, C. J., et al. (2014). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Toxicology, 323, 1–13. [Link]

-

Phetlhu, D. L., & Prakaisin, K. (2019). High fat diet for induced dyslipidemia and cardiac pathological alterations in Wistar rats compared to Sprague Dawley rats. Artery research, 24, 45–50. [Link]

-

Reyes-Farias, M., et al. (2019). High fat high sucrose diet-induced dyslipidemia in guinea pigs. Journal of applied physiology (Bethesda, Md. : 1985), 127(3), 739–749. [Link]

-

Aslam, M., et al. (2023). A Study of Antioxidant, Antihyperlipidemic, and Anti-Glycation Effects of Alkylsulfonic Acids with Quinobenzothiazinyl Substituents: In Vitro and In Silico Investigations. Molecules, 28(8), 3505. [Link]

-

Cell Biolabs, Inc. (n.d.). Lipoprotein Metabolism. [Link]

-

Crawford, P. (2006). What are effective medication combinations for dyslipidemia?. The Journal of family practice, 55(7), 617–619. [Link]

-

Ren, J., et al. (2006). Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes. The Journal of biological chemistry, 281(46), 35035–35043. [Link]

-

Creative Diagnostics. (n.d.). PPAR Signaling Pathway. [Link]

-

Al-Snafi, A. E. (2023). Phytochemical analysis and evaluation of anti-hyperlipidaemic effect for ethanolic leaf extract of Equisetum ramosissimum L.: in vivo study on rats' models. Pharmacia, 70(3), 727-735. [Link]

-

Li, Y., et al. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. International journal of molecular sciences, 25(20), 12093. [Link]

-

Arai, H., et al. (2018). Guidelines on the Clinical Evaluation of Medicinal Products for Treatment of Dyslipidemia. Journal of atherosclerosis and thrombosis, 25(9), 775–792. [Link]

-

Toth, P. P., et al. (2021). The ins and outs of lipoprotein(a) assay methods. Journal of clinical lipidology, 15(5), 651–659. [Link]

-

Eleazu, C. O., et al. (2014). Reference values for the serum lipid profile of albino rats (Rattus norvegicus) of varied ages and sexes. Comparative clinical pathology, 23(5), 1437-1443. [Link]

-

Grygielska, J., et al. (2021). The Role of PPAR Alpha in the Modulation of Innate Immunity. International journal of molecular sciences, 22(19), 10545. [Link]

-

Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of chemical information and modeling, 60(3), 1594–1606. [Link]

-

Preclinical experiments involving PPARα agonists consist of in vitro... | Download Scientific Diagram. (n.d.). [Link]

-

Li, Y., et al. (2024). Animal Model Screening for Hyperlipidemic ICR Mice. Biological & pharmaceutical bulletin, 47(2), 227–235. [Link]

-

A Phase 1, Double-Blind, Placebo-Controlled, Single Ascending Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of LIB003 in Patients with Hypercholesterolemia. (n.d.). [Link]

-

PrepChem. (n.d.). Synthesis of ethyl 2-methyl-2-(4-nitrophenoxy)-propionate. [Link]

-

Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Nitrophenols. [Link]

-

Schematic view of the PPARα structure. Domain structure of the PPARα... | Download Scientific Diagram. (n.d.). [Link]

-

Gudeta, T. T., et al. (2023). Evaluation of the antidyslipidemic and nephroprotective effect of methanolic seed extract of Lepidium sativum on male Swiss albino mice fed on deep fried palm oil. Frontiers in pharmacology, 14, 1240417. [Link]

- CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google P

-

DeMelo, A. S., & P. L., J. (2014). Screening and Treatment of Pediatric Dyslipidemias. U.S. Pharmacist, 39(5), 52-56. [Link]

-

Wang, Y., et al. (2016). Jatrorrhizine hydrochloride attenuates hyperlipidemia in a high-fat diet-induced obesity mouse model. Experimental and therapeutic medicine, 12(3), 1545–1550. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2016). Propanoic acid: Human health tier II assessment. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]

- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. The ins and outs of lipoprotein(a) assay methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipid Metabolism [worldwide.promega.com]

- 10. High fat diet for induced dyslipidemia and cardiac pathological alterations in Wistar rats compared to Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phytochemical analysis and evaluation of anti-hyperlipidaemic effect for ethanolic leaf extract of Equisetum ramosissimum L.: in vivo study on rats’ models [pharmacia.pensoft.net]

- 12. researchgate.net [researchgate.net]

- 13. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide on the Evaluation of 2-Methyl-2-(4-nitrophenoxy)propanoic Acid as a Peroxisome Proliferator-Activated Receptor (PPAR) Modulator

Abstract

This technical guide provides a comprehensive framework for the synthesis and biological evaluation of 2-Methyl-2-(4-nitrophenoxy)propanoic acid as a potential modulator of Peroxisome Proliferator-Activated Receptors (PPARs). Drawing from established principles in medicinal chemistry and molecular pharmacology, this document details the scientific rationale, experimental design, and in-depth protocols for researchers, scientists, and drug development professionals. The guide emphasizes the importance of a multi-faceted approach, from chemical synthesis to a suite of in vitro assays, to thoroughly characterize the compound's activity and selectivity profile across PPAR isotypes α, γ, and δ. By elucidating the causality behind experimental choices and providing self-validating protocols, this document aims to serve as a practical resource for the investigation of novel PPAR modulators.

Introduction: The Therapeutic Promise of PPAR Modulation

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of ligand-activated nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism, energy homeostasis, and inflammation.[1] The three main isotypes, PPARα, PPARγ, and PPARδ (also known as PPARβ), are expressed in various tissues and have distinct physiological functions, making them attractive therapeutic targets for a range of metabolic and inflammatory diseases.[1][2]

-

PPARα , highly expressed in the liver, heart, and skeletal muscle, is a key regulator of fatty acid catabolism.[2] Its activation leads to increased β-oxidation of fatty acids, thereby lowering plasma triglyceride levels. Fibrate drugs, such as fenofibrate and gemfibrozil, are PPARα agonists used in the treatment of dyslipidemia.[2]

-

PPARγ is predominantly found in adipose tissue and is a master regulator of adipogenesis, lipid storage, and insulin sensitivity.[3] The thiazolidinedione class of drugs, including rosiglitazone and pioglitazone, are selective PPARγ agonists used to treat type 2 diabetes.[4]

-

PPARδ is ubiquitously expressed and is involved in fatty acid oxidation, particularly in skeletal muscle, and has been investigated for its potential in treating metabolic syndrome.[5]

The therapeutic success of existing PPAR modulators has spurred significant interest in the discovery of new compounds with improved efficacy, selectivity, and safety profiles.[1]

2-Methyl-2-(4-nitrophenoxy)propanoic Acid: A Fibrate Analogue of Interest

2-Methyl-2-(4-nitrophenoxy)propanoic acid is a structural analogue of clofibric acid, the active metabolite of the first-generation fibrate, clofibrate.[6] The core structure, a phenoxyisobutyric acid, is a well-established pharmacophore for PPARα activation.[7] The introduction of a nitro group at the 4-position of the phenyl ring presents an interesting modification that could alter the compound's electronic and steric properties, potentially influencing its binding affinity and selectivity for the different PPAR isotypes. This compound has been noted for its potential antidyslipidemic activity, a hallmark of PPARα activation.[6][8] However, a comprehensive characterization of its activity on all three PPAR isotypes is crucial to fully understand its pharmacological profile.

This guide outlines a systematic approach to synthesize and evaluate 2-Methyl-2-(4-nitrophenoxy)propanoic acid as a PPAR modulator. The workflow is designed to first confirm its interaction with PPARs and then to delineate its specific activity and selectivity.

Caption: Figure 1: Overall Experimental Workflow

Chemical Synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic Acid

The synthesis of the target compound is a two-step process involving the formation of the ethyl ester precursor followed by its hydrolysis to the carboxylic acid.[6][9]

Synthesis of Ethyl 2-Methyl-2-(4-nitrophenoxy)propanoate

This step involves a Williamson ether synthesis between 4-nitrophenol and ethyl 2-bromo-2-methylpropionate.[9]

Protocol:

-

To a solution of 4-nitrophenol (1.0 eq) in a suitable solvent such as acetone or butan-2-one, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at reflux for 2 hours.

-

Add ethyl 2-bromo-2-methylpropionate (1.5 eq) to the reaction mixture and continue to reflux for an extended period (e.g., 92 hours, monitoring by TLC is recommended).[9]

-

If the reaction is incomplete, an additional portion of potassium carbonate (0.5 eq) and ethyl 2-bromo-2-methylpropionate (0.5 eq) can be added, followed by further refluxing (e.g., 20 hours).[9]

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by dissolving it in diethyl ether, washing with 1 N aqueous sodium hydroxide solution to remove unreacted 4-nitrophenol, followed by washing with water until neutral.[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the ethyl ester as an oil.[9]

Hydrolysis to 2-Methyl-2-(4-nitrophenoxy)propanoic Acid

The final step is the saponification of the ethyl ester.[6]

Protocol:

-

Dissolve the ethyl 2-methyl-2-(4-nitrophenoxy)propanoate (1.0 eq) in a mixture of ethanol and water.

-

Add a stoichiometric excess of a base, such as sodium hydroxide or potassium hydroxide (e.g., 2-3 eq).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Once the hydrolysis is complete, remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., 1N HCl) to a pH of 1-2 to precipitate the carboxylic acid.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to obtain 2-Methyl-2-(4-nitrophenoxy)propanoic acid.

In Vitro Evaluation of PPAR Modulatory Activity

A tiered approach is recommended to characterize the interaction of 2-Methyl-2-(4-nitrophenoxy)propanoic acid with the PPAR isotypes.

PPAR Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay is a robust method to determine if the compound can activate the PPARs and to quantify its potency (EC50) and efficacy. The principle involves the use of a host cell line (e.g., HepG2, a human hepatoma cell line) transiently transfected with two plasmids: an expression vector for the full-length PPAR isotype (α, γ, or δ) and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).[10][11]

Protocol:

-

Cell Culture and Transfection:

-

Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

For transfection, seed the cells in 96-well plates.

-

Co-transfect the cells with a PPAR expression plasmid (e.g., pSG5-hPPARα, pSG5-hPPARγ, or pSG5-hPPARδ) and a PPRE-luciferase reporter plasmid (e.g., pPPRE-tk-luc) using a suitable transfection reagent. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.[10]

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh DMEM containing 2% charcoal-stripped FBS.

-

Treat the cells with a range of concentrations of 2-Methyl-2-(4-nitrophenoxy)propanoic acid (e.g., from 1 nM to 100 µM).

-

Include a vehicle control (e.g., DMSO, final concentration ≤ 0.1%).

-

Include positive controls: a selective PPARα agonist (e.g., GW7647), a selective PPARγ agonist (e.g., rosiglitazone), and a selective PPARδ agonist (e.g., GW501516).[12][13]

-

-

Luciferase Assay:

-

Data Analysis:

-

Normalize the luciferase activity to the β-galactosidase activity.

-

Calculate the fold activation relative to the vehicle control.

-

Plot the fold activation against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

| Parameter | PPARα Agonist (GW7647) | PPARγ Agonist (Rosiglitazone) | PPARδ Agonist (GW501516) |

| EC50 | ~6 nM[12][16] | ~43-60 nM[17][18] | ~1 nM[13][19][20] |

| Selectivity | >100-fold vs PPARγ/δ[16] | Selective for PPARγ[17] | >1000-fold vs PPARα/γ[13] |

| Table 1: Reference EC50 Values for Selective PPAR Agonists |

digraph "Luciferase_Assay" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: Principle of the PPAR Luciferase Reporter Assay"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];subgraph "cluster_Cell" { label = "Host Cell (e.g., HepG2)"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"];

subgraph "cluster_Nucleus" { label = "Nucleus"; style = "filled"; color = "#FFFFFF"; PPAR [label="PPAR Receptor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RXR [label="RXR", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPRE [label="PPRE", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Luciferase [label="Luciferase Gene", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; mRNA [label="Luciferase mRNA", shape=note, fillcolor="#FFFFFF"]; PPRE -> Luciferase [style=invis]; PPAR -> PPRE; RXR -> PPRE; } subgraph "cluster_Cytoplasm" { label = "Cytoplasm"; style = "filled"; color = "#FFFFFF"; LuciferaseProtein [label="Luciferase Protein", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Light [label="Light Emission", shape=star, fillcolor="#FBBC05", fontcolor="#202124"]; } mRNA -> LuciferaseProtein [label="Translation"];}

Ligand [label="Test Compound\n(e.g., 2-Methyl-2-(4-nitrophenoxy)propanoic acid)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Ligand -> PPAR [label="Binding & Activation"]; Luciferase -> mRNA [label="Transcription"]; LuciferaseProtein -> Light [label="Reaction with Substrate"]; }

Caption: Figure 2: Principle of the PPAR Luciferase Reporter Assay

Competitive Binding Assay

This assay directly measures the binding affinity of the test compound to the PPAR ligand-binding domain (LBD). It is based on the principle of competition between the unlabeled test compound and a labeled ligand (radiolabeled or fluorescently labeled) for binding to the PPAR-LBD.[21]

Protocol:

-

Reagents:

-

Purified recombinant PPAR-LBD (α, γ, or δ).

-

A high-affinity labeled ligand for each PPAR isotype (e.g., a radiolabeled agonist).

-

Assay buffer.

-

-

Assay Procedure:

-

In a microplate, incubate a fixed concentration of the PPAR-LBD with a fixed concentration of the labeled ligand in the presence of increasing concentrations of the unlabeled test compound.

-

Allow the reaction to reach equilibrium.

-

-

Detection:

-

Separate the bound from the free labeled ligand using a suitable method (e.g., filtration for radioligands, or fluorescence polarization for fluorescent ligands).[21]

-

Quantify the amount of bound labeled ligand.

-

-

Data Analysis:

-

Plot the percentage of bound labeled ligand against the concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the labeled ligand.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the labeled ligand.

-

Target Gene Expression Analysis (qPCR)

To confirm that the activation of PPARs by the test compound leads to the regulation of endogenous target genes in a cellular context, quantitative real-time PCR (qPCR) can be performed.

Protocol:

-

Cell Treatment:

-

Treat a relevant cell line (e.g., HepG2 for PPARα, or differentiated 3T3-L1 adipocytes for PPARγ) with the test compound at a concentration around its EC50 value determined from the luciferase assay.

-

Include vehicle and positive controls.

-

-

RNA Extraction and cDNA Synthesis:

-

After an appropriate incubation period (e.g., 24 hours), harvest the cells and extract total RNA.

-

Synthesize first-strand cDNA from the RNA using reverse transcriptase.

-

-

qPCR:

-

Data Analysis:

-

Calculate the relative expression of the target genes using the ΔΔCt method.

-

Compare the fold change in gene expression induced by the test compound to that of the positive control.

-

| Target Gene | PPAR Isotype | Forward Primer Sequence (5' to 3') | Reverse Primer Sequence (5' to 3') | Reference |

| CPT1A | PPARα | GATCCTGGACAATACCTCGGAG | CTCCACAGCATCAAGAGACTGC | [23] |

| PDK4 | PPARα | (Not specified in results) | (Not specified in results) | [11][24] |

| PPARA | PPARα | TCGGCGAGGATAGTTCTGGAAG | GACCACAGGATAAGTCACCGAG | [7] |

| Table 2: Example qPCR Primers for Human PPARα Target Genes |

digraph "qPCR_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 3: Workflow for qPCR Analysis of PPAR Target Gene Expression"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];CellTreatment [label="1. Cell Treatment\n(e.g., HepG2 cells + Test Compound)"]; RNA_Extraction [label="2. Total RNA Extraction"]; cDNA_Synthesis [label="3. cDNA Synthesis\n(Reverse Transcription)"]; qPCR_Reaction [label="4. qPCR Reaction\n(Target & Housekeeping Gene Primers)"]; Data_Analysis [label="5. Data Analysis\n(ΔΔCt Method)"];

CellTreatment -> RNA_Extraction; RNA_Extraction -> cDNA_Synthesis; cDNA_Synthesis -> qPCR_Reaction; qPCR_Reaction -> Data_Analysis; }

Caption: Figure 3: Workflow for qPCR Analysis of PPAR Target Gene Expression

Discussion and Future Directions

The systematic evaluation outlined in this guide will provide a comprehensive pharmacological profile of 2-Methyl-2-(4-nitrophenoxy)propanoic acid as a PPAR modulator. The results from the luciferase transactivation assays will reveal its potency and efficacy for each PPAR isotype, while the competitive binding assays will confirm direct interaction and determine its binding affinity. The qPCR analysis will validate its activity on endogenous target genes in a cellular context.

Based on the initial findings, several avenues for further investigation may be pursued:

-

Selectivity Profiling: If the compound shows activity on multiple PPAR isotypes, further studies to quantify its selectivity are warranted.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues with modifications to the phenyl ring or the propanoic acid moiety can provide insights into the structural requirements for optimal activity and selectivity.

-

In Vivo Studies: If the in vitro profile is promising, evaluation in animal models of dyslipidemia, diabetes, or other metabolic disorders will be the next logical step to assess its therapeutic potential.

-

Safety and Toxicity Profiling: Early assessment of cytotoxicity and other potential off-target effects is crucial for any compound intended for therapeutic development.

By following the rigorous experimental framework presented in this guide, researchers can effectively characterize novel compounds like 2-Methyl-2-(4-nitrophenoxy)propanoic acid and contribute to the development of the next generation of PPAR modulators.

References

-

Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PMC. (n.d.). Retrieved from [Link]

-

Activation of peroxisome proliferator-activated receptors (PPARs) by their ligands and protein kinase A activators - PMC. (n.d.). Retrieved from [Link]

-

PPAR alpha (PPARA) Human qPCR Primer Pair (NM_005036) | HP226273 | OriGene Technologies, Inc. (n.d.). Retrieved from [Link]

-

(A) Luciferase reporter assay performed on HepG2 transiently... (n.d.). Retrieved from [Link]

-

Human Peroxisome Proliferator-Activated Receptor Gamma - Indigo Biosciences. (n.d.). Retrieved from [Link]

-

Cpt1a Mouse qPCR Primer Pair (NM_013495) | MP201754 | OriGene Technologies Inc. (n.d.). Retrieved from [Link]

-

Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC. (n.d.). Retrieved from [Link]

-

2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC. (n.d.). Retrieved from [Link]

-

GW501516 - Wikipedia. (n.d.). Retrieved from [Link]

-

Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC. (n.d.). Retrieved from [Link]

-

Two steps, one ligand: How PPARγ binds small molecule agonists - PMC. (n.d.). Retrieved from [Link]

-

Synthesis of ethyl 2-methyl-2-(4-nitrophenoxy)-propionate - PrepChem.com. (n.d.). Retrieved from [Link]

-

CPT1A Human qPCR Primer Pair (NM_001876) | HP234003 | OriGene Technologies Inc. (n.d.). Retrieved from [Link]

-

2-Methyl-2-(4-nitro-phen-oxy)propanoic acid - PubMed. (n.d.). Retrieved from [Link]

-

Selective PPARδ Agonist GW501516 Protects Against LPS-Induced Macrophage Inflammation and Acute Liver Failure in Mice via Suppressing Inflammatory Mediators - PubMed. (n.d.). Retrieved from [Link]

-

Rosiglitazone (BRL49653), a PPARgamma-selective agonist, causes peroxisome proliferator-like liver effects in obese mice - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis of the PPARbeta/delta-selective agonist GW501516 and C4-thiazole-substituted analogs - PubMed. (n.d.). Retrieved from [Link]

-

Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PMC. (n.d.). Retrieved from [Link]

-

PPARgamma-agonist rosiglitazone increases number and migratory activity of cultured endothelial progenitor cells - PubMed. (n.d.). Retrieved from [Link]

-

Osthole Activates FGF21 Expression by Mediating Activation of ATF4 in Human Hepatocyte HepG2 Cells - MDPI. (n.d.). Retrieved from [Link]

- Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents. (n.d.).

-

PPAR-gamma - Proteopedia, life in 3D. (n.d.). Retrieved from [Link]

-

ARE Luciferase Reporter HepG2 Cell Line (Nrf2 Antioxidant Pathway) - BPS Bioscience. (n.d.). Retrieved from [Link]

-

Receptor Binding Assays for HTS and Drug Discovery - NCBI. (n.d.). Retrieved from [Link]

Sources

- 1. raybiotech.com [raybiotech.com]

- 2. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]

- 3. proteopedia.org [proteopedia.org]

- 4. Rosiglitazone (BRL49653), a PPARgamma-selective agonist, causes peroxisome proliferator-like liver effects in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective PPARδ Agonist GW501516 Protects Against LPS-Induced Macrophage Inflammation and Acute Liver Failure in Mice via Suppressing Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.origene.com [cdn.origene.com]

- 8. 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]